5-Chloropyrimidine-2-sulfonamide
Overview
Description
5-Chloropyrimidine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles. This reaction typically takes place in acetonitrile at 0°C in the presence of DIPEA as a hydrogen fluoride scavenger .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nitrogen-centered nucleophiles, acetonitrile, and DIPEA. The reactions are typically carried out at low temperatures to ensure regioselectivity .
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reactions with primary and secondary amines can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-Chloropyrimidine-2-sulfonamide exhibits remarkable versatility, allowing for applications in various fields such as medicinal chemistry, drug discovery, and agricultural science. It has been studied for its potential anti-inflammatory, antibacterial, and antiviral properties . Additionally, it is used as a building block in the synthesis of more complex molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, thereby exerting its therapeutic effects. For instance, its anti-inflammatory effects are attributed to its inhibitory response versus the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinesulfonamide, 2-chloro-
- 2,5-Disubstituted pyrimidines
Uniqueness
5-Chloropyrimidine-2-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-chloropyrimidine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHICOZZSDYQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.